molecular formula C17H19N5O2 B2823565 1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 1321845-04-8

1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2823565
CAS RN: 1321845-04-8
M. Wt: 325.372
InChI Key: RKEYDMLDDFVQFT-UHFFFAOYSA-N
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Description

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of these compounds involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine derivatives provides a comprehensive list of these protocols .


Molecular Structure Analysis

The molecular structure of these compounds is based on the combination of pyrimidine and pyridine rings . The location of the nitrogen atom in pyridine determines the possible skeletons for the heterocyclic combination .


Chemical Reactions Analysis

These pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, the basic pKa values for 2(1H)-pyrimidinone, 4(3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .

Mechanism of Action

The mechanism of action of these compounds is mainly through the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .

Safety and Hazards

The safety and hazards of these compounds can vary and are usually determined through regulatory processes .

Future Directions

The future directions in the research of these compounds involve the development of novel pyrimidines with higher selectivity as anticancer agents . This is achieved through revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds .

properties

IUPAC Name

1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-8-21(12-7-5-4-6-11(12)2)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)3/h4-7,10H,8-9H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYDMLDDFVQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

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